molecular formula C9H7ClN4O2 B12537929 (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester

(Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester

Cat. No.: B12537929
M. Wt: 238.63 g/mol
InChI Key: BMGRQKATPMOPGC-ALCCZGGFSA-N
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Description

(Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester is a chemical compound that features a unique combination of azido, chloro, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with sodium azide and methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper(I) iodide, to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester serves as a versatile intermediate for the preparation of various heterocyclic compounds. It is used in click chemistry reactions to form triazoles and other nitrogen-containing heterocycles .

Biology

This compound is explored for its potential as a bioorthogonal reagent, enabling the labeling and tracking of biomolecules in living systems without interfering with native biological processes .

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as antimicrobial and anticancer agents.

Industry

In materials science, this compound is used in the development of functional polymers and coatings with enhanced properties such as adhesion, durability, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly selective and efficient, making the compound useful for bioconjugation and drug delivery applications. The molecular targets and pathways involved depend on the specific bioactive derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-pyridinecarboxaldehyde: A precursor in the synthesis of (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester.

    3-Azido-2-chloropyridine: A related compound with similar reactivity but different substitution patterns.

    Methyl 3-(2-chloro-3-pyridyl)acrylate: A compound with similar structural features but lacking the azido group.

Uniqueness

This compound is unique due to the presence of both azido and chloro groups on the pyridyl ring, allowing for diverse chemical modifications and applications. Its ability to participate in click chemistry reactions distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

IUPAC Name

methyl (Z)-2-azido-3-(2-chloropyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C9H7ClN4O2/c1-16-9(15)7(13-14-11)5-6-3-2-4-12-8(6)10/h2-5H,1H3/b7-5-

InChI Key

BMGRQKATPMOPGC-ALCCZGGFSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=C(N=CC=C1)Cl)/N=[N+]=[N-]

Canonical SMILES

COC(=O)C(=CC1=C(N=CC=C1)Cl)N=[N+]=[N-]

Origin of Product

United States

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